1H-Indole-1,6-diamine is an organic compound that belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is significant due to its potential applications in pharmaceuticals and organic synthesis. The presence of two amine groups at the 1 and 6 positions enhances its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.
1H-Indole-1,6-diamine can be derived from various synthetic routes involving indole derivatives. Its classification falls under heterocyclic compounds, specifically indoles, which are known for their diverse biological activities. Indoles are commonly found in natural products and are integral in the development of various drugs.
The synthesis of 1H-Indole-1,6-diamine can be achieved through several methods:
The molecular formula of 1H-Indole-1,6-diamine is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.
1H-Indole-1,6-diamine participates in various chemical reactions:
The mechanism of action for 1H-Indole-1,6-diamine involves its interaction with biological targets at the molecular level. The presence of two amino groups allows for hydrogen bonding and interactions with enzymes or receptors. This compound has shown potential as an inhibitor in various biological pathways, particularly in bacterial systems where it may inhibit specific enzymes involved in metabolic processes .
1H-Indole-1,6-diamine exhibits several important physical and chemical properties:
These properties influence its reactivity and suitability for various applications in organic synthesis and medicinal chemistry.
1H-Indole-1,6-diamine has several notable applications:
The pharmacological profile of 1H-indole-1,6-diamine derivatives is exquisitely sensitive to substitution patterns, with even minor structural alterations significantly impacting receptor binding and functional activity. Position-specific modifications modulate electrostatic complementarity, steric occupancy, and hydrogen-bonding networks within target binding pockets. At position 3, electron-withdrawing substituents (e.g., carboxamide, sulfonyl) enhance affinity for serotonin receptors (5-HT1A, 5-HT2A) by forming salt bridges with conserved aspartate residues (Asp3.32) in transmembrane domains [6] [9]. Conversely, position 5 substitutions dictate selectivity profiles: Fluoro or methoxy groups at C5 confer >100-fold selectivity for 5-HT1A over dopamine D2 receptors, while bulkier lipophilic groups (e.g., phenylsulfonyl) shift preference toward 5-HT2A subtypes [5] [6].
Table 1: Structural and Molecular Identifiers of 1H-Indole-1,6-diamine
Property | Value |
---|---|
IUPAC Name | 1H-Indole-1,6-diamine |
Molecular Formula | C8H9N3 |
CAS Registry Number | 877470-73-0 |
SMILES | c1cc(cc2c1ccn2N)N |
Molecular Weight | 147.18 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
XLogP | 1.2 (Predicted) |
Position 2 modifications demonstrate steric sensitivity: Methyl substitution minimally affects 5-HT receptor affinity but reduces off-target interactions with adrenergic receptors. Larger alkyl chains (ethyl, propyl) progressively diminish GPCR binding, though cyclopropylmethyl enhances dopamine D3 selectivity (Ki = 1.84 nM) through hydrophobic pocket engagement [4]. N1 modifications are generally detrimental, eliminating the critical hydrogen-bonding capacity of the indole nitrogen except in constrained ring systems (e.g., pyrrolo[3,2-b]indole derivatives) that restore interaction geometry [6].
Table 2: Impact of Position-Specific Substitutions on Receptor Affinity
Position | Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D3 Ki (nM) | Selectivity Profile |
---|---|---|---|---|---|
3 | H (unsubstituted) | 850 | 920 | >1000 | Non-selective |
3 | CONHCH3 | 12 | 45 | 210 | 5-HT1A selective (17.5-fold) |
3 | SO2C6H5 | 86 | 9.2 | 340 | 5-HT2A selective (9.3-fold) |
5 | H | 320 | 290 | 780 | Non-selective |
5 | F | 5.8 | 110 | >1000 | 5-HT1A selective (19-fold) |
5 | OCH3 | 7.2 | 95 | 850 | 5-HT1A selective (13.2-fold) |
2 | CH3 | 250 | 310 | 23 | D3 selective (10.8-fold) |
2 | Cyclopropyl | 180 | 210 | 1.09 | D3 selective (192-fold) |
Antiviral activity against SARS-CoV-2 variants demonstrates parallel structure-sensitivity: 3-(4-Methoxyphenyl)sulfonyl derivatives exhibit nanomolar inhibition (IC50 = 9.2 nM) of Mpro protease through dual H-bond donation from the 1,6-diamine motif and hydrophobic contact with the sulfonylaryl group [1]. Molecular docking confirms that C5 fluoro substitution optimizes binding to Delta plus K417N spike protein by filling a hydrophobic subpocket adjacent to the lysine mutation site [1] [7].
The 1,6-diamine functionality serves as a critical pharmacophoric element governing molecular recognition across biological targets. Protonation states determine interaction capabilities: The N1 nitrogen predominantly engages in hydrogen bonding as a donor, while N6 participates in bidirectional H-bonding or electrostatic interactions. Crystallographic studies of D3-selective ligands reveal that the N1-protonated form generates a salt bridge with Asp1103.32 (bond length: 2.89 Å), anchoring the ligand in the orthosteric binding pocket [4] [9]. Molecular dynamics simulations demonstrate that this interaction persists for >85% of simulation time (100 ns), conferring binding stability [9].
The N6 amino group exhibits versatile recognition capabilities: In SIRT3 modulators, it coordinates with zinc ions in the catalytic domain (distance: 2.1 Å) while simultaneously donating H-bonds to His248 and Glu257 residues. This dual interaction upregulates deacetylase activity by 18-fold compared to monosubstituted indoles [9]. For serotonin receptors, the N6 nitrogen accepts hydrogen bonds from Ser1595.42 (5-HT1A) or Asn3436.55 (5-HT2A), with binding free energy calculations confirming 2.3 kcal/mol stronger interaction when both diamines are protonated versus mono-protonated species [6].
Table 3: Interaction Patterns of the 1,6-Diamine Moiety with Biological Targets
Target Protein | N1 Interaction | N6 Interaction | Interaction Energy (ΔG, kcal/mol) | Biological Consequence |
---|---|---|---|---|
Dopamine D3 receptor | Salt bridge with Asp1103.32 | H-bond to Ser192ECL2 | -10.2 ± 0.3 | Agonist activity (EC50 = 1.26 nM) |
5-HT1A receptor | H-bond to Asp1163.32 | H-bond acceptance from Ser1595.42 | -9.7 ± 0.4 | Anxiolytic activity (EPM test) |
SIRT3 deacetylase | Coordination to Zn2+ | H-bond donation to Glu257 | -12.8 ± 0.5 | SOD2 upregulation (3.1-fold) |
SARS-CoV-2 Mpro | H-bond to His41 | H-bond to Gly143 | -8.9 ± 0.2 | Protease inhibition (IC50 = 22 nM) |
Alkylation of the diamine groups systematically disrupts target engagement: N1-methylation abolishes D3 agonism (EC50 >10,000 nM) by steric obstruction of the aspartate salt bridge. N6-dimethylation reduces 5-HT1A binding 35-fold due to loss of H-bond donation capacity and introduction of unfavorable desolvation energy [6]. Conversely, acyl protection (e.g., tert-butoxycarbonyl) creates prodrugs that regenerate active diamine species through hepatic esterase metabolism, demonstrating >80% receptor binding recovery in vitro [4].
Strategic modifications to the indole scaffold significantly modulate functional efficacy (intrinsic activity) at target receptors, transforming agonist profiles into antagonist or inverse agonist functions. Benzannulation at C4-C5 positions generates β-carboline analogs that exhibit inverse agonism at 5-HT2A receptors (IC50 = 15 nM) while maintaining 5-HT1A agonism. This functional divergence arises from ligand-induced receptor conformation changes: β-carbolines stabilize an inactive 5-HT2A state through hydrophobic contact with Trp3366.48, while concurrently activating 5-HT1A via salt bridge preservation [6] [7].
Pyrrole ring saturation shifts dopamine receptor profiles from agonism to antagonism: 1,2,3,4-Tetrahydroindole-1,6-diamine derivatives act as D2/D3 antagonists with Ki = 8.3 nM despite similar binding affinity to unsaturated analogs. Molecular dynamics simulations reveal that saturation induces a 140° rotation in the ligand orientation, positioning the diamine moiety for H-bond competition with serine residues rather than aspartate engagement [4] [9]. Bioisosteric replacement of the indole nitrogen with oxygen (benzofuran analogs) or carbon (indene derivatives) ablates all monoaminergic activity but enhances antiviral effects against Coxsackie B4 virus (IC50 = 0.4 μg/mL), indicating target-specific scaffold requirements [3] [7].
Table 4: Functional Consequences of Indole Core Modifications
Core Modification | 5-HT1A Activity | 5-HT2A Activity | D2/D3 Activity | Antiviral Activity (CoxB4) |
---|---|---|---|---|
Prototype 1H-Indole-1,6-diamine | Full agonist (EC50 = 14 nM) | Partial agonist (EC50 = 86 nM) | D3-selective agonist (EC50 = 1.26 nM) | Moderate (IC50 = 2.1 μg/mL) |
C4-C5 Benzannulation (β-Carboline) | Full agonist (EC50 = 18 nM) | Inverse agonist (IC50 = 15 nM) | Weak antagonist (Ki = 420 nM) | Not tested |
Pyrrole Ring Saturation | Antagonist (Ki = 5.3 nM) | Antagonist (Ki = 11 nM) | Antagonist (Ki = 8.3 nM) | Weak (IC50 >10 μg/mL) |
N→CH Bioisostere (Indene) | Inactive (>10,000 nM) | Inactive (>10,000 nM) | Inactive (>10,000 nM) | Enhanced (IC50 = 0.4 μg/mL) |
2,3-Fusion (Pyrrolo[3,2-b]indole) | Partial agonist (EC50 = 32 nM) | Weak partial agonist (EC50 = 210 nM) | D3-selective partial agonist (EC50 = 5.7 nM) | Moderate (IC50 = 3.8 μg/mL) |
The 1,6-diamine positioning relative to indole ring electronics dictates SIRT3 modulation efficacy: 5-Methoxy substitution enhances SIRT3 activation (178% basal activity) by donating electrons to the indole π-system, facilitating charge transfer to NAD+ cofactor. Conversely, 5-nitro derivatives act as SIRT3 inhibitors (IC50 = 280 nM) by withdrawing electron density, disrupting the catalytic histidine-glutamate pair [9]. Molecular orbital calculations confirm a 0.7 eV decrease in LUMO energy for 5-methoxy derivatives versus 1.4 eV increase for 5-nitro analogs, correlating with their opposing effects on SIRT3-mediated deacetylation [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6